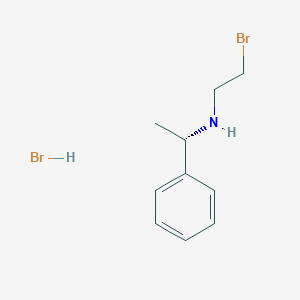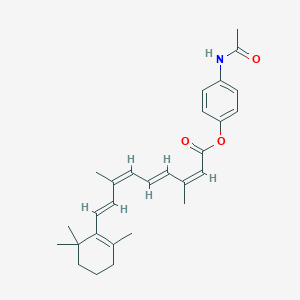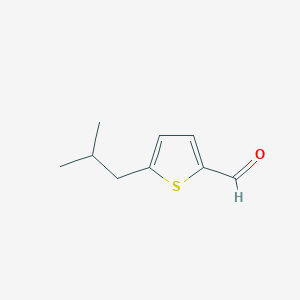
(S)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide
描述
苯佐卡明是一种具有镇静和抗焦虑作用的药物。它由奇巴-盖吉公司以商品名 Tacitin 销售。与大多数镇静剂不同,苯佐卡明在临床试验中不会引起呼吸抑制,反而会刺激呼吸系统。 这使其成为其他镇静剂和抗焦虑剂(如地西泮等苯二氮卓类药物)的更安全替代品 .
准备方法
苯佐卡明的合成涉及几个步骤。一种常见的合成路线包括在受控条件下使 N-甲基-9,10-乙烷蒽-9(10H)-甲胺与适当的试剂反应。 工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .
化学反应分析
科学研究应用
作用机制
苯佐卡明减轻焦虑和产生镇静作用的确切机制尚不清楚。 研究发现,它可以增加前脑中的血清素水平,这可能介导其类似于选择性血清素再摄取抑制剂的抗焦虑作用。 苯佐卡明还对肾上腺素和去甲肾上腺素具有拮抗作用,这有助于其药理和行为效应 .
相似化合物的比较
苯佐卡明属于二苯并环辛二烯类化合物。它是一种四环化合物,由四环以三维构型组成。它的结构与四环抗抑郁药丙米嗪相似,只是侧链长度不同。 与地西泮等苯二氮卓类药物不同,苯佐卡明不会引起呼吸抑制,使其成为更安全的替代品 .
类似化合物
- 丙米嗪
- 地西泮
- 氯氮卓
属性
CAS 编号 |
100596-36-9 |
|---|---|
分子式 |
C10H15Br2N |
分子量 |
309.04 g/mol |
IUPAC 名称 |
(1S)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
InChI |
InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m0./s1 |
InChI 键 |
COXLNWYFVXMNNR-FVGYRXGTSA-N |
SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NCCBr.Br |
规范 SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
同义词 |
(2-BROMO-ETHYL)-(1-PHENYL-ETHYL)-AMINE HBR |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)






